3-Fluoro-4-methoxybenzyl alcohol
Overview
Description
3-Fluoro-4-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-fluoro-4-methoxyphenyl)methanol . The InChI code is 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
1. Alcohol Protecting Group in Organic Synthesis
Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This group, which relates to 3-fluoro-4-methoxybenzyl alcohol, is notable for its stability under oxidizing conditions and compatibility with the removal of p-methoxybenzyl ethers. Its applications include the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
2. Insecticidal Activity Optimization
Beddie, Farnham, and Khambay (1995) investigated the optimization of activity in 3-[(alkoxyimino)methylbenzyl] esters by introducing a fluorine atom in position 4 of the benzylic moiety. The study found that the introduction of fluorine generally increased activity against certain pests, highlighting the potential of fluorinated derivatives like this compound in developing effective insecticides (Beddie, Farnham, & Khambay, 1995).
3. Antioxidant Properties in Food Chemistry
Watanabe et al. (2012) studied 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster. They found that DHMBA exhibited stronger inhibition of a specific fluorescence mediated by diphenyl-1-pyrenylphosphine than other antioxidants, indicating its potential application in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).
4. Influence on Antioxidant Properties in Polymers
Pouteau et al. (2005) studied the structural modification of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol, used as a model compound) after acid treatment. They found that the acidic treatment decreased the aliphatic hydroxyl content of the lignin molecules, influencing their antioxidant properties in polypropylene. This research underscores the significance of structural modifications of compounds like this compound in enhancing the antioxidant properties of materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-4-methoxybenzyl alcohol is a chemical compound that is often used in research and development . It’s important to note that the compound’s targets can vary depending on the context of its use, such as the type of cells or organisms it is applied to, and the specific conditions under which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH, temperature, and presence of other molecules in the environment where the compound is used
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYYUUOGAUCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379096 | |
Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96047-32-4 | |
Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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